molecular formula C12H14O B8607379 (1-Phenylcyclopent-3-enyl)methanol

(1-Phenylcyclopent-3-enyl)methanol

Cat. No. B8607379
M. Wt: 174.24 g/mol
InChI Key: JFVYJCRYXMMTCE-UHFFFAOYSA-N
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Patent
US07276631B2

Procedure details

To a solution of methyl 1-phenylcyclopent-3-enecarboxylate (298 mg) in ether (10 mL) at 0° C. was added lithium aluminum hydride (1.0 M solution in ether, 1.48 mL), and the resulting suspension was stirred at 0° C. for 30 min. The reaction was quenched with saturated sodium sulfate and then diluted with ether (100 mL). Anhydrous sodium sulfate was added, and the ether solution was filtered. The filtrate was evaporated in vacuo to give the title compound as an oil (257 mg). 1H NMR (400 MHz, CDCl3) δ 2.70 (4H, s), 3.54 (2H, d, J=5.6 Hz), 5.75 (1H, s), 7.22-7.35 (5H, m).
Name
methyl 1-phenylcyclopent-3-enecarboxylate
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:12](OC)=[O:13])[CH2:11][CH:10]=[CH:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[C:1]1([C:7]2([CH2:12][OH:13])[CH2:11][CH:10]=[CH:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl 1-phenylcyclopent-3-enecarboxylate
Quantity
298 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC=CC1)C(=O)OC
Name
Quantity
1.48 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated sodium sulfate
ADDITION
Type
ADDITION
Details
diluted with ether (100 mL)
ADDITION
Type
ADDITION
Details
Anhydrous sodium sulfate was added
FILTRATION
Type
FILTRATION
Details
the ether solution was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 257 mg
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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